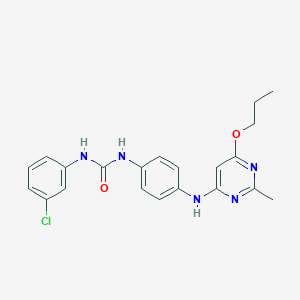

1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Description

1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a urea-based small molecule with a molecular formula of C₂₂H₂₃ClN₆O and a molecular weight of 422.917 g/mol . The compound features a 3-chlorophenyl group linked via a urea bridge to a phenyl ring substituted with a 2-methyl-6-propoxypyrimidin-4-ylamino moiety. Its structural complexity arises from the pyrimidine ring, which introduces hydrogen-bonding capabilities and modulates electronic properties.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2/c1-3-11-29-20-13-19(23-14(2)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)12-18/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTSDLAANTYBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:

Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

Formation of the Pyrimidinyl Intermediate: This step involves the synthesis of the pyrimidinyl group, which may include alkylation and amination reactions.

Coupling Reaction: The final step involves the coupling of the chlorophenyl and pyrimidinyl intermediates through a urea linkage. This is typically achieved using a urea derivative and appropriate coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may yield various substituted phenyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. It has been studied for its antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The mechanism of action involves the inhibition of specific pathways that are crucial for cancer cell growth and survival.

Antiproliferative Effects

A study evaluating a series of diaryl urea derivatives, including 1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, demonstrated significant antiproliferative activity. The IC50 values for the compound were reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 2.39 ± 0.10 |

| HCT-116 | 3.90 ± 0.33 |

| PC-3 | Not specified |

These values indicate that the compound is comparably effective to established anticancer agents like sorafenib, which has IC50 values of 2.12 ± 0.18 µM for A549 and 2.25 ± 0.71 µM for HCT-116 .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of the urea moiety combined with the pyrimidine derivative enhances its binding affinity to target proteins involved in tumorigenesis. Molecular docking studies have shown that the urea structure can form hydrogen bonds with amino acid residues in target proteins, facilitating its inhibitory effects on cancer cell proliferation .

Case Study 1: Anticancer Activity

In a comprehensive study involving multiple diaryl urea derivatives, researchers synthesized and evaluated the antiproliferative activity of these compounds against various cancer cell lines using the MTT assay. The findings revealed that modifications to the urea structure significantly influenced biological activity, leading to the identification of several potent compounds with potential therapeutic applications in oncology.

Case Study 2: In Vivo Efficacy

Another study investigated the in vivo efficacy of selected diaryl urea derivatives in animal models. The results indicated that certain derivatives exhibited substantial tumor growth inhibition, supporting their potential as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Key Observations :

Substituent Effects: The 2-methyl-6-propoxypyrimidin-4-ylamino group in the target compound introduces steric bulk and lipophilicity compared to simpler substituents like piperazinylmethyl-thiazolyl (9f) or quinazolinyl (12). This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Efficiency: Yields for urea derivatives vary significantly: 32% for quinazoline-linked compound 12 vs. 77.7–85.1% for thiazole-linked analogs (9f, 11f) .

Spectroscopic Data :

- ESI-MS data for 9f (428.2 [M+H]+) and 11f (500.2 [M+H]+) confirm their molecular weights, with deviations attributable to substituent differences. The target compound’s mass (422.917) aligns with its distinct pyrimidine-propoxyphenyl system .

Functional Group Impact on Bioactivity

While biological data for the target compound are unavailable, structurally related compounds exhibit activity modulated by substituents:

- Thiazole-Piperazine Derivatives (9f, 11f) : These compounds are optimized for hydrogen-bonding interactions with targets like kinases or GPCRs, as piperazine and thiazole groups enhance solubility and binding affinity .

- Quinazoline Derivatives (12) : The planar quinazoline ring in compound 12 facilitates π-π stacking in enzyme active sites, a feature absent in the target compound’s flexible pyrimidine-propoxyphenyl group .

Computational and Analytical Insights

- Electron Localization : Compounds with chlorophenyl groups (e.g., 9f, 11f) likely exhibit localized electron density at the chlorine atom, as predicted by electron localization function (ELF) analysis . This could influence reactivity in nucleophilic aromatic substitution.

- Docking Studies : AutoDock4 simulations (as used in ) suggest that substituents like the propoxypyrimidine group in the target compound may occupy hydrophobic pockets in protein targets, while urea bridges mediate hydrogen bonding .

Biological Activity

1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 411.9 g/mol. The structure consists of a urea linkage and aromatic rings that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN5O2 |

| Molecular Weight | 411.9 g/mol |

| IUPAC Name | This compound |

| CAS Number | 946201-44-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the urea bond and the introduction of the chlorophenyl and pyrimidinyl groups. Recent studies have optimized these synthetic routes to enhance yield and purity.

Anticancer Properties

Research has demonstrated that derivatives of diaryl ureas, including our compound of interest, exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro, particularly against lung (A549), colon (HCT-116), and prostate (PC-3) cancer cells.

Key Findings:

- IC50 Values: The compound exhibited IC50 values comparable to established anticancer agents. For instance, it showed an IC50 of approximately 2.39 μM against A549 cells and 3.90 μM against HCT-116 cells .

The biological activity is primarily attributed to the compound's ability to inhibit key signaling pathways involved in cancer cell proliferation. Molecular docking studies suggest that the compound interacts with BRAF kinase, a crucial target in several cancers. The presence of hydrogen bond donors in the urea structure enhances its binding affinity to BRAF .

Case Studies

-

In Vitro Studies:

- A study evaluated the antiproliferative effects using the MTT assay across multiple cancer cell lines, confirming significant growth inhibition .

- Another study highlighted that modifications in substituents on the pyrimidine ring influenced biological activity, suggesting structure-activity relationships (SARs) for further optimization .

- Molecular Docking:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted phenylurea precursors and pyrimidine derivatives. For example, a multi-step approach may include:

Amination : Reacting 4-aminophenyl derivatives with 2-methyl-6-propoxypyrimidin-4-yl intermediates under controlled pH (7–9) and temperature (60–80°C) to form the pyrimidine-aryl linkage .

Urea Formation : Using carbodiimide-mediated coupling of 3-chlorophenyl isocyanate with the intermediate amine. Solvent selection (e.g., DMF or THF) and catalyst (e.g., DMAP) are critical for yield improvement .

Optimization strategies include varying reaction time, solvent polarity, and stoichiometric ratios. Purity can be enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity. For example, aromatic proton signals in the 7.0–8.5 ppm range validate phenyl and pyrimidine ring integration .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases like acetonitrile/water (70:30) are effective for resolving urea derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 438.12 for [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound, particularly targeting kinase inhibition or receptor binding?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant kinases. Include positive controls (e.g., staurosporine) and measure IC values at varying concentrations (1 nM–10 µM).

- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) quantify binding affinity. Employ Scatchard analysis for K determination .

- Experimental Design : Follow split-plot designs (as in ) to account for variables like pH, temperature, and replicate samples (n = 4–6) to ensure statistical robustness .

Q. How can researchers address discrepancies in reported biological activity data across studies, such as conflicting IC values or off-target effects?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. For example, differences in ATP concentrations in kinase assays significantly impact IC .

- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate contributions of specific groups to activity .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions and refine selectivity .

Q. What are the key considerations for evaluating the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer :

- Environmental Persistence : Assess hydrolysis half-life under varying pH (4–9) and UV exposure. Pyrimidine derivatives often show moderate stability in aqueous environments .

- Bioaccumulation Potential : Calculate logP (e.g., 3.2 for this compound) to predict lipid solubility and biomagnification risks.

- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna). Follow OECD guidelines for LC determination and long-term chronic exposure studies .

Q. What advanced computational methods are suitable for predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase active sites (e.g., Serine protease 1 in ). Validate poses with molecular dynamics (MD) simulations (100 ns trajectories) .

- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding free energies. Compare with experimental ΔG values from isothermal titration calorimetry (ITC) .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile inconsistencies in solubility data reported for this compound across different solvents?

- Methodological Answer :

- Standardized Protocols : Use shake-flask methods with HPLC quantification. Control temperature (25°C) and agitation speed (200 rpm) to ensure reproducibility.

- QSAR Modeling : Develop quantitative structure-property relationship (QSPR) models correlating solvent polarity (logP) with experimental solubility. Adjust for hydrogen-bonding capacity of solvents like DMSO or ethanol .

Q. What strategies are effective for resolving contradictions in metabolic stability data between in vitro and in vivo studies?

- Methodological Answer :

- Cross-Species Comparisons : Test metabolism in human/microsomes vs. rodent hepatocytes. Differences in cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) often explain discrepancies .

- Metabolite Identification : Use LC-MS/MS to profile phase I/II metabolites. Compare in vitro microsomal assays with in vivo plasma samples to identify missing pathways (e.g., gut microbiota metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.